molecular formula C20H18N2O4 B11348616 N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11348616
M. Wt: 350.4 g/mol
InChI Key: JUNIPLXQKGMBLF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a dimethylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-12-3-5-15(7-13(12)2)18-9-16(22-26-18)20(23)21-10-14-4-6-17-19(8-14)25-11-24-17/h3-9H,10-11H2,1-2H3,(H,21,23)

InChI Key

JUNIPLXQKGMBLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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